4-(2-Aminoethyl)-3-chlorophenol
Description
4-(2-Aminoethyl)-3-chlorophenol is a phenolic compound characterized by a chlorine atom at the 3-position and a 2-aminoethyl group at the 4-position of the benzene ring. Its molecular formula is C₈H₁₀ClNO, with a molecular weight of 171.63 g/mol (estimated). The aminoethyl group introduces basicity, enabling salt formation (e.g., hydrochloride), while the chlorine and hydroxyl groups contribute to polarity and reactivity. Limited direct data on this compound exist, but structural analogs suggest applications in pharmaceutical intermediates or chemical synthesis .
Properties
Molecular Formula |
C8H10ClNO |
|---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
4-(2-aminoethyl)-3-chlorophenol |
InChI |
InChI=1S/C8H10ClNO/c9-8-5-7(11)2-1-6(8)3-4-10/h1-2,5,11H,3-4,10H2 |
InChI Key |
BQWQUUKLBOJJOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)CCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Dichlorinated Dopamine Derivatives
Compounds like 4-(2-aminoethyl)-3,6-dichlorobenzene-1,2-diol and 4-(2-aminoethyl)-3,5-dichlorobenzene-1,2-diol (di-Cl-dopamine isomers) share the aminoethyl backbone but feature additional chlorine and hydroxyl groups. These structural differences lead to distinct retention times in chromatography (5.96 min vs. 6.66 min) due to steric and electronic effects. NMR analysis is challenging for such isomers due to overlapping signals, necessitating advanced techniques like ¹³C-NMR or computational predictions .
3-Chlorophenol (CAS 108-43-0)
A simpler analog lacking the aminoethyl group, 3-chlorophenol (C₆H₅ClO; MW 128.56 g/mol) is widely used in agrochemicals and dyes. Its toxicity includes skin irritation and environmental persistence. The absence of the aminoethyl group reduces water solubility (0.7 g/L at 20°C) compared to 4-(2-aminoethyl)-3-chlorophenol, which likely has higher solubility due to ionizable amine .
2-Amino-4-chlorophenol (CAS 95-85-2)
This compound (C₆H₆ClNO; MW 143.57 g/mol) has a chlorine at the 4-position and an amino group at the 2-position. The ortho-amino group increases acidity (pKa ~4.5) and enhances hydrogen bonding.
4-Amino-3-chlorophenol (CAS 17609-80-2)
Its applications include polymer stabilizers, but its lower molecular weight results in differing solubility and volatility compared to the target compound .
Catechol Derivatives (e.g., 4-(2-Aminoethyl)catechol hydrochloride)
Catechol derivatives feature two hydroxyl groups, enhancing metal-chelation capacity and polarity. The hydrochloride salt of 4-(2-aminoethyl)catechol exhibits improved aqueous solubility (>50 g/L) and stability, a trait likely shared by this compound hydrochloride .
Research Findings and Analytical Challenges
- Synthesis Limitations : Small-scale synthesis of chlorinated dopamine derivatives complicates characterization, as seen in the reliance on predicted NMR spectra for di-Cl-dopamine isomers .
- Substituent Effects: The aminoethyl group in this compound increases basicity (pKa ~9.5 estimated) compared to non-aminated analogs like 3-chlorophenol (pKa ~8.5) .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties |
|---|---|---|---|---|
| This compound | C₈H₁₀ClNO | 171.63 | 3-Cl, 4-(NH₂CH₂CH₂) | High polarity, basic, soluble in acids |
| 3-Chlorophenol | C₆H₅ClO | 128.56 | 3-Cl | Low solubility (0.7 g/L), irritant |
| 2-Amino-4-chlorophenol | C₆H₆ClNO | 143.57 | 4-Cl, 2-NH₂ | Suspected carcinogen, pKa ~4.5 |
| 4-Amino-3-chlorophenol | C₆H₆ClNO | 143.57 | 3-Cl, 4-NH₂ | Polymer stabilizer, reactive |
| 4-(2-Aminoethyl)catechol HCl | C₈H₁₁NO₂·HCl | 197.64 | 1,2-OH, 4-(NH₂CH₂CH₂) | High solubility (>50 g/L), chelating |
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